Olutasidenib

Description

Properties

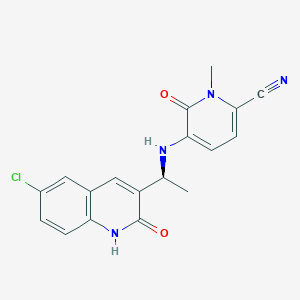

IUPAC Name |

5-[[(1S)-1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2/c1-10(21-16-6-4-13(9-20)23(2)18(16)25)14-8-11-7-12(19)3-5-15(11)22-17(14)24/h3-8,10,21H,1-2H3,(H,22,24)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQYWYXGTJDAKR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Olutasidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1887014-12-1 | |

| Record name | Olutasidenib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1887014121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olutasidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OLUTASIDENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T4IMT8S5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olutasidenib in Acute Myeloid Leukemia: A Deep Dive into the Mechanism of Action

For Immediate Distribution

SOUTH SAN FRANCISCO, Calif. – November 12, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of olutasidenib (REZLIDHIA™), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), for the treatment of adult patients with relapsed or refractory (R/R) acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and hematology.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subset of AML patients, estimated to be between 7% and 14%, harbor mutations in the IDH1 gene.[1] These mutations lead to the production of an oncometabolite, D-2-hydroxyglutarate (2-HG), which plays a central role in oncogenesis by disrupting normal cellular differentiation.[2][3] this compound is an orally administered, small-molecule inhibitor that selectively targets mutant IDH1, leading to a reduction in 2-HG levels and the restoration of myeloid differentiation.[4][5] Approved by the U.S. Food and Drug Administration (FDA) on December 1, 2022, for adult patients with R/R AML with a susceptible IDH1 mutation, this compound offers a targeted therapeutic option for this patient population.[6][7]

The Role of Mutant IDH1 in AML Pathogenesis

The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[8] However, specific heterozygous mutations in the catalytic domain of IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity.[2] This altered function enables the mutant IDH1 enzyme to convert α-KG into the oncometabolite 2-HG.[2][3]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET family DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[1][9] This widespread epigenetic dysregulation results in DNA and histone hypermethylation, which in turn blocks the differentiation of hematopoietic progenitor cells, a hallmark of AML.[1][9]

This compound: Mechanism of Action

This compound is a selective, allosteric inhibitor that binds to the mutant IDH1 enzyme.[10] This binding prevents the catalytic activity responsible for converting α-KG to 2-HG, leading to a significant reduction in intracellular 2-HG levels.[11][12] The decrease in 2-HG restores the function of α-KG-dependent dioxygenases, reversing the epigenetic block and inducing the differentiation of leukemic blasts into mature myeloid cells.[4][11]

Preclinical studies demonstrated that this compound potently inhibits various IDH1-R132 mutant proteins and suppresses 2-HG production in primary human AML cells, which in turn induces granulocytic and monocytic differentiation.[2]

Quantitative Data Summary

The efficacy and safety of this compound were primarily established in the pivotal Phase 2 cohort of Study 2102-HEM-101.[6][9]

Preclinical Inhibitory Activity

| Mutant IDH1 Protein | IC₅₀ (nM) |

| R132H, R132L, R132S, R132G, R132C | 8 - 116 |

| Wild-Type IDH1 | No significant activity |

| Mutant IDH2 | No significant activity |

| Table 1: In vitro inhibitory activity of this compound against various IDH1 mutations. Data from FDA Approval Summary.[2] |

Clinical Efficacy in R/R AML (Study 2102-HEM-101)

| Efficacy Endpoint | Result (N=147) |

| Primary Endpoint | |

| CR + CRh Rate | 35% (95% CI: 27%-43%)[2][9] |

| - Complete Remission (CR) | 32%[9] |

| - CR with Partial Hematologic Recovery (CRh) | 2.7% |

| Duration of Response | |

| Median Duration of CR + CRh | 25.9 months (95% CI: 13.5-NR)[2][9] |

| Other Key Endpoints | |

| Median Time to CR or CRh | 1.9 months[9] |

| Overall Response Rate (ORR) | 48%[9][11] |

| Median Overall Survival (OS) | 11.6 months (95% CI: 8.9-15.5)[9] |

| Transfusion Independence | |

| Became TI (from TD at baseline, n=86) | 34%[2] |

| Table 2: Summary of efficacy results from the pivotal Phase 2 cohort of Study 2102-HEM-101.[2][9][11] | |

| (CR: Complete Remission; CRh: CR with partial hematologic recovery; CI: Confidence Interval; NR: Not Reached; TI: Transfusion Independent; TD: Transfusion Dependent) |

Select Safety Profile (Study 2102-HEM-101)

| Adverse Reaction (≥20%) | All Grades (N=153) | Grade ≥3 |

| Nausea | 38% | 1% |

| Fatigue/Asthenia | 36% | 7% |

| Arthralgia | 28% | 3% |

| Constipation | 26% | 0% |

| Leukocytosis | 25% | 9% |

| Dyspnea | 24% | 5% |

| Pyrexia | 24% | 2% |

| Rash | 23% | 2% |

| Mucositis | 22% | 3% |

| Diarrhea | 21% | 1% |

| Transaminitis | 21% | 12% |

| Adverse Event of Special Interest | ||

| Differentiation Syndrome | 16%[2] | 9%[4] |

| Table 3: Common adverse reactions and differentiation syndrome in patients with R/R AML treated with this compound.[2][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are summarized below.

IDH1 Enzymatic Assay (for IC₅₀ Determination)

The inhibitory activity of this compound on mutant IDH1 enzymes was determined using a biochemical assay that measures the NADPH-dependent reduction of α-KG to 2-HG.

-

Enzyme Preparation: Recombinant human IDH1-R132H and IDH1-R132C proteins were expressed and purified.

-

Reaction Mixture: The assay was conducted in a buffer containing Tris-HCl, NaCl, MgCl₂, and DTT. The reaction included the mutant IDH1 enzyme, NADPH, and α-KG.

-

Inhibitor Addition: this compound was serially diluted and added to the reaction mixture.

-

Initiation and Incubation: The reaction was initiated by the addition of α-KG and incubated at room temperature.

-

Detection: The rate of NADPH consumption was monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

(Protocol adapted from methodologies described in "Structure-Based Design and Identification of FT-2102 (this compound), a Potent Mutant-Selective IDH1 Inhibitor").[10]

Cellular 2-HG Measurement

The on-target effect of this compound was confirmed by measuring 2-HG levels in mutant IDH1-expressing cells.

-

Cell Culture: HCT116 human colon cancer cells engineered to express IDH1-R132C were cultured under standard conditions.

-

Compound Treatment: Cells were treated with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Metabolite Extraction: Intracellular metabolites were extracted from cell pellets using a methanol/water solution, followed by chloroform separation.

-

Sample Analysis: The aqueous layer containing 2-HG was analyzed using liquid chromatography-mass spectrometry (LC-MS/MS). A standard curve was generated using known concentrations of 2-HG for quantification.

-

Data Normalization: 2-HG levels were normalized to the total protein concentration or cell number in each sample.

(Protocol adapted from methodologies described in "Structure-Based Design and Identification of FT-2102 (this compound), a Potent Mutant-Selective IDH1 Inhibitor").[10]

Clinical Trial Workflow (Study 2102-HEM-101)

The pivotal study was an open-label, single-arm, multicenter trial designed to evaluate the efficacy and safety of this compound in patients with R/R AML with a confirmed IDH1 mutation.[9]

Conclusion

This compound represents a significant advancement in the targeted therapy of IDH1-mutated R/R AML. Its mechanism of action is well-defined, directly targeting the neomorphic activity of the mutant IDH1 enzyme to deplete the oncometabolite 2-HG. This action reverses the 2-HG-mediated epigenetic blockade, promoting myeloid differentiation and leading to durable clinical responses. The data from preclinical and clinical studies provide a robust foundation for its use in this molecularly defined, poor-prognosis patient population.[13] Further research is ongoing to explore its role in other IDH1-mutated malignancies and in combination with other therapeutic agents.[12][14]

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. FDA Approval Summary: this compound for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Pharmacist's Application to Practice: this compound | HOPA [hoparx.org]

- 5. targetedonc.com [targetedonc.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound demonstrates significant clinical activity in mutated IDH1 acute myeloid leukaemia arising from a prior myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ashpublications.org [ashpublications.org]

- 12. ashpublications.org [ashpublications.org]

- 13. research.sahmri.org.au [research.sahmri.org.au]

- 14. This compound demonstrates significant clinical activity in mutated IDH1 acute myeloid leukaemia arising from a prior myeloproliferative neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

Olutasidenib discovery and preclinical development

An In-depth Technical Guide to the Discovery and Preclinical Development of Olutasidenib

Introduction

This compound (formerly FT-2102) is a potent, selective, and orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] It is approved for the treatment of adult patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) harboring a susceptible IDH1 mutation.[4][5][6] The discovery and development of this compound represent a significant advancement in targeted therapy, specifically addressing the oncogenic consequences of IDH1 mutations that drive various malignancies, including AML, myelodysplastic syndrome (MDS), and gliomas.[4][7][8] This document provides a detailed overview of the discovery, mechanism of action, and preclinical evaluation of this compound.

Discovery and Medicinal Chemistry

The development of this compound was a structure-based design effort aimed at identifying a potent and selective inhibitor of mutated IDH1 enzymes.[9][10] The rationale stems from the discovery that specific mutations in the IDH1 enzyme, most commonly at the R132 residue, confer a neomorphic (new) enzymatic activity that produces the oncometabolite (R)-2-hydroxyglutarate (2-HG).[10][11] This oncometabolite is a key driver of tumorigenesis.[4]

This compound, chemically known as (S)-5-{[1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)-ethyl]amino}-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile, emerged from a medicinal chemistry campaign to optimize potency, selectivity, and pharmacokinetic properties, including the ability to penetrate the blood-brain barrier.[4][7][8][12]

Mechanism of Action

The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4][11] However, specific point mutations in the IDH1 gene, such as R132H and R132C, alter the enzyme's active site.[4][7] This mutated enzyme gains a new function: the reduction of α-KG to 2-HG.[4][11]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET family DNA hydroxylases and histone demethylases.[4][11] This leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation, which in turn blocks normal cellular differentiation and promotes oncogenesis.[10][11]

This compound acts as a selective, allosteric inhibitor that binds to a hydrophobic pocket at the dimer interface of the mutant IDH1 enzyme.[3] By specifically inhibiting the mutated IDH1 protein, this compound blocks the production of 2-HG.[4][7][13] The subsequent reduction in cellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, thereby restoring normal epigenetic patterns, inducing cellular differentiation, and inhibiting the proliferation of tumor cells expressing the IDH1 mutation.[4][9][11]

Preclinical Evaluation

In Vitro Studies

The preclinical assessment of this compound involved a series of in vitro experiments to establish its potency, selectivity, and cellular activity.

Enzymatic Assays

-

Methodology: The inhibitory activity of this compound was evaluated against recombinant human mutant IDH1 (R132H, R132C, R132G, R132L, R132S), wild-type IDH1, and mutant IDH2 (R140Q, R172K) enzymes. The assay typically measures the enzyme's ability to produce its respective product (NADPH or 2-HG) via a coupled reaction that results in a fluorescent or colorimetric signal. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is then determined.

-

Results: this compound demonstrated potent inhibition of various IDH1 mutants while showing minimal activity against wild-type IDH1 and mutant IDH2 enzymes, highlighting its high selectivity.[4][10][14]

Table 1: In Vitro Enzymatic Inhibition by this compound

| Enzyme Target | IC50 (nM) |

|---|---|

| IDH1-R132H | 21.2[14] |

| IDH1-R132C | 114[14] |

| IDH1-R132G | Data not specified[10] |

| IDH1-R132L | Data not specified[10] |

| IDH1-R132S | Data not specified[7] |

| Wild-Type IDH1 | >20,000[10][14] |

| IDH2-R140Q | >20,000[10][14] |

| IDH2-R172K | >20,000[10][14] |

Cell-Based Assays

-

Methodology: The effect of this compound was tested in cancer cell lines engineered to express IDH1 mutations (e.g., U87 glioblastoma, HCT116 colon cancer) and in primary human AML cells with endogenous IDH1 mutations.[5][10] Key endpoints included:

-

2-HG Production: Cells were treated with varying concentrations of this compound for a defined period (e.g., 24-72 hours). Intracellular and secreted 2-HG levels were quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Cellular Differentiation: AML cells (e.g., TF-1) were treated with this compound, and differentiation was assessed by monitoring the expression of cell surface markers (e.g., CD11b, CD14) via flow cytometry.

-

Proliferation: The impact on cell growth and viability was measured using standard assays like MTS or CellTiter-Glo®.

-

-

Results: this compound potently suppressed 2-HG production in cells expressing various IDH1-R132 mutations, with IC50 values in the nanomolar range.[5] This on-target activity led to the induction of granulocytic and monocytic differentiation in AML cells and inhibited proliferation in IDH1-mutant cell lines.[1][5]

Table 2: Cellular Activity of this compound in IDH1-Mutant Cells

| Cell Line / Cell Type | Endpoint | IC50 (nM) |

|---|---|---|

| IDH1-mutant Cell Lines | 2-HG Production Suppression | 8 - 116[5] |

| Primary Human AML Cells | 2-HG Production Suppression | Data not specified[5] |

In Vivo Studies

-

Methodology: The in vivo efficacy of this compound was evaluated in mouse xenograft models. Typically, immunodeficient mice (e.g., BALB/c nude) are subcutaneously implanted with human cancer cells engineered to express an IDH1 mutation (e.g., HCT116-IDH1-R132H/+).[14] Once tumors are established, mice are treated orally with this compound or a vehicle control. Key assessments include:

-

Pharmacodynamics: Measurement of 2-HG levels in tumors and plasma at various time points post-treatment to confirm target engagement.

-

Anti-tumor Efficacy: Regular measurement of tumor volume and body weight to assess tumor growth inhibition and tolerability.

-

-

Results: In IDH1-mutant xenograft models, oral administration of this compound led to a significant and sustained reduction in intratumoral 2-HG concentrations by over 90%.[1] This potent target engagement translated into significant tumor growth inhibition, providing strong evidence of its anti-tumor activity in vivo.[1][14]

Pharmacokinetics and Pharmacodynamics (PK/PD)

-

Methodology: Preclinical pharmacokinetic studies were conducted in animals (e.g., rats) to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[15] Standard non-compartmental analysis was used to determine key parameters after oral and intravenous administration. In vitro metabolism studies using human liver microsomes were performed to identify the cytochrome P450 (CYP) enzymes responsible for its metabolism. The PK/PD relationship was established by correlating drug exposure (AUC, Cmax) with the magnitude of 2-HG reduction in plasma and tissues.[16]

-

Results: Preclinical studies demonstrated that this compound has good oral bioavailability.[1][7] It is approximately 93% bound to plasma proteins.[7] The primary route of metabolism is through CYP3A4, with minor contributions from other CYPs.[7] The drug has a mean half-life of approximately 67 hours in humans.[7] The PK/PD analyses showed a clear relationship between this compound exposure and a dose-dependent, maximal reduction of 2-HG levels, confirming sustained target engagement.[2][16]

Table 3: Summary of Preclinical and Clinical Pharmacokinetic Properties of this compound

| Parameter | Value / Description |

|---|---|

| Bioavailability | Orally bioavailable[7] |

| Plasma Protein Binding | ~93%[7] |

| Metabolism | Primarily by CYP3A4; minor roles for CYP2C8, CYP2C9, CYP1A2, CYP2C19[7] |

| Elimination (Human data) | ~75% in feces (35% unchanged), ~17% in urine (1% unchanged)[7] |

| Half-life (Human data) | ~67 hours[7] |

Synthetic Chemistry

The synthesis of this compound has been reported in the literature, with one key publication outlining a multi-step process.[17] A critical step in the synthesis involves the Ellman–Davis diastereoselective addition of a methyl group to a sulfinimine intermediate, which establishes the crucial stereocenter in the final molecule with high diastereoselectivity and enantiomeric excess.[9][17]

Conclusion

The preclinical development of this compound provided a robust body of evidence supporting its therapeutic potential. Through a successful structure-based design, this compound was identified as a potent and highly selective inhibitor of mutant IDH1. In vitro and in vivo studies demonstrated that it effectively blocks the production of the oncometabolite 2-HG, reverses the associated block in cellular differentiation, and inhibits tumor growth. Favorable pharmacokinetic properties, including oral bioavailability and brain penetrance, further supported its advancement.[1][8] These comprehensive preclinical findings established a strong scientific rationale for the clinical trials that ultimately led to its approval for the treatment of patients with IDH1-mutated AML.[2]

References

- 1. medkoo.com [medkoo.com]

- 2. This compound: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound alone or with azacitidine in IDH1-mutated acute myeloid leukaemia and myelodysplastic syndrome: phase 1 results of a phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C18H15ClN4O2 | CID 118955396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. US10959994B2 - Solid forms of ((S)-5-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile - Google Patents [patents.google.com]

- 13. drugs.com [drugs.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Bioanalytical method development and validation for determination of this compound and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FDA Approval Summary: this compound for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Olutasidenib's Target Selectivity for Mutant IDH1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olutasidenib (formerly FT-2102) is a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are a hallmark of several cancers, including acute myeloid leukemia (AML) and glioma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in oncogenesis. This compound is an allosteric inhibitor that specifically targets mutant IDH1, effectively reducing 2-HG levels and restoring normal cellular differentiation.[1][2][3][4][5] This technical guide provides a comprehensive overview of the target selectivity of this compound, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.

Mechanism of Action and Target Selectivity

This compound exerts its therapeutic effect through the selective inhibition of mutated IDH1 enzymes.[2][6][7] Unlike the wild-type (WT) IDH1 enzyme, which catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG), mutant IDH1 gains the ability to convert α-KG to 2-HG.[2][5] this compound is an allosteric inhibitor, binding to a hydrophobic pocket near the dimer interface of the mutant IDH1 enzyme.[3][5] This binding event stabilizes the enzyme in an open, inactive conformation, thereby preventing the catalytic activity required for 2-HG production.[3]

A distinguishing feature of this compound is its unique binding stoichiometry. It binds to the mutant IDH1 dimer at a 2:1 ratio, with one molecule of the inhibitor binding to each monomer of the dimer.[1][5] This is in contrast to other IDH1 inhibitors like ivosidenib, which binds at a 1:1 ratio.[5] This distinct binding mode may contribute to its high potency and selectivity.

Signaling Pathway

References

- 1. Looking Beyond the Surface: this compound and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ashpublications.org [ashpublications.org]

- 6. This compound | C18H15ClN4O2 | CID 118955396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Olutasidenib (FT-2102): A Technical Guide for Researchers

For Immediate Release

This document provides a comprehensive technical overview of Olutasidenib (FT-2102), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Developed for researchers, scientists, and drug development professionals, this guide details the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this targeted anti-cancer agent.

Chemical Structure and Properties

This compound is a small molecule inhibitor designed to specifically target cancer cells harboring mutations in the IDH1 enzyme.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound (FT-2102)

| Property | Value | Source(s) |

| IUPAC Name | 5-{[(1S)-1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino}-1-methyl-6-oxo-1H-pyridine-2-carbonitrile | [2] |

| Synonyms | FT-2102, Rezlidhia | [1] |

| Molecular Formula | C₁₈H₁₅ClN₄O₂ | [2] |

| Molecular Weight | 354.79 g/mol | [2] |

| CAS Number | 1887014-12-1 | [1] |

| SMILES | C--INVALID-LINK--c1cc2cc(Cl)ccc2[nH]c1=O | [2] |

| Solubility | Soluble in DMSO. Insoluble in water and ethanol. | [1] |

| Appearance | Solid | MedChemExpress |

| Storage | Store lyophilized at -20°C. In solution, store at -20°C and use within 1 month. | [1] |

Mechanism of Action and Signaling Pathway

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in various cancers, including acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] Elevated levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, by inhibiting α-ketoglutarate-dependent dioxygenases, ultimately leading to a block in cellular differentiation.

This compound is a selective inhibitor of mutant IDH1.[3] By binding to the mutant enzyme, it blocks the production of 2-HG. This reduction in 2-HG levels restores the normal function of α-ketoglutarate-dependent dioxygenases, leading to the reversal of epigenetic alterations and the induction of myeloid differentiation.[4] This targeted mechanism of action makes this compound an effective therapy for patients with IDH1-mutated cancers.

Recent studies suggest that the signaling pathway affected by mutant IDH1 may also involve the activation of the mTOR and AKT pathways, which are crucial for cell proliferation and survival. By inhibiting mutant IDH1, this compound may also indirectly modulate these pathways.

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Key Experimental Protocols

The following sections outline the methodologies for key experiments cited in the development and characterization of this compound.

Mutant IDH1 Enzymatic Assay

This assay is designed to determine the inhibitory activity of this compound against mutant IDH1 enzymes.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human mutant IDH1 (e.g., R132H, R132C) is expressed and purified. The substrate, α-ketoglutarate, and the cofactor, NADPH, are prepared in a suitable assay buffer.

-

Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations for IC₅₀ determination.

-

Assay Reaction: The enzymatic reaction is initiated by adding the mutant IDH1 enzyme to a mixture of α-ketoglutarate, NADPH, and varying concentrations of this compound in a 384-well plate.

-

Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.

Cellular 2-HG Measurement Assay

This assay quantifies the intracellular levels of the oncometabolite 2-HG in cancer cells treated with this compound.

Protocol:

-

Cell Culture: Human cancer cell lines harboring an IDH1 mutation (e.g., U87MG-IDH1 R132H) are cultured under standard conditions.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).

-

Metabolite Extraction: Intracellular metabolites are extracted from the cells using a methanol/water solution.

-

2-HG Quantification: The concentration of 2-HG in the cell extracts is measured using a 2-HG assay kit, which is typically based on a coupled enzymatic reaction that leads to the production of a fluorescent or colorimetric signal.

-

Data Analysis: The 2-HG levels are normalized to the cell number or protein concentration. The effect of this compound on 2-HG production is determined by comparing the levels in treated cells to those in control cells.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of IDH1-mutated cancer.

Protocol:

-

Cell Implantation: Human cancer cells with an IDH1 mutation (e.g., patient-derived AML cells or a cell line like U87MG-IDH1 R132H) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. The control group receives a vehicle.

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight and overall health are monitored. At the end of the study, tumors are excised and weighed.

-

Pharmacodynamic Analysis: Tumor and plasma samples can be collected to measure 2-HG levels and assess target engagement.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Caption: A simplified workflow illustrating the key experimental stages in the preclinical and clinical evaluation of this compound.

Clinical Efficacy and Safety

The pivotal Phase 1/2 clinical trial (NCT02719574) evaluated the safety and efficacy of this compound in patients with relapsed or refractory AML with an IDH1 mutation.[5][6] The study demonstrated that this compound monotherapy was well-tolerated and induced durable complete remissions.[6]

Table 2: Key Clinical Trial Data (NCT02719574)

| Endpoint | Result | Source(s) |

| Patient Population | Adults with relapsed or refractory AML with a susceptible IDH1 mutation | [5] |

| Treatment | This compound 150 mg orally twice daily | [7] |

| Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | 35% | [6] |

| Median Duration of CR+CRh | 25.9 months | |

| Most Common Adverse Reactions | Nausea, fatigue/malaise, arthralgia, constipation, leukocytosis, dyspnea, fever, rash, mucositis, diarrhea, and transaminitis | [2] |

Conclusion

This compound (FT-2102) is a promising targeted therapy for patients with IDH1-mutated cancers, particularly AML. Its well-defined mechanism of action, favorable physicochemical properties, and demonstrated clinical efficacy and safety profile make it a significant advancement in the field of precision oncology. This technical guide provides a foundational resource for researchers and clinicians working with this important therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

References

- 1. GSRS [precision.fda.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "this compound (FT-2102) in patients with relapsed or refractory IDH1-mu" by Macarena I. de la Fuente, Howard Colman et al. [scholarlycommons.henryford.com]

- 7. Research Portal [scholarship.miami.edu]

The Role of Olutasidenib in the Inhibition of 2-Hydroxyglutarate Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olutasidenib (formerly FT-2102) is a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in the IDH1 enzyme confer a neomorphic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG are implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma, by inducing epigenetic and metabolic reprogramming that blocks cellular differentiation. This compound is specifically designed to target and inhibit these mutant IDH1 enzymes, thereby reducing 2-HG levels and restoring normal cellular processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Pathogenic Role of Mutant IDH1 and 2-Hydroxyglutarate

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In certain cancers, somatic point mutations in the active site of IDH1, most commonly at the R132 residue, result in a gain-of-function enzymatic activity.[1] This mutant IDH1 (mIDH1) enzyme acquires the ability to reduce α-KG to D-2-hydroxyglutarate (2-HG), an oncometabolite.[1][2]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations.[2] This hypermethylation phenotype disrupts normal cellular differentiation and is a key driver of oncogenesis in IDH1-mutated malignancies.[2][3]

Mechanism of Action of this compound

This compound is an allosteric inhibitor that selectively binds to and inhibits mutant IDH1 enzymes.[3][4] It does not significantly inhibit wild-type IDH1 or mutant IDH2 proteins.[4][5] By binding to the mutant enzyme, this compound blocks its neomorphic activity, leading to a significant reduction in the production of 2-HG.[1][2] The decrease in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, thereby restoring normal histone and DNA methylation patterns.[2] This, in turn, promotes the differentiation of malignant cells.[2][3]

dot

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data on this compound's Efficacy

The inhibitory activity of this compound has been quantified in various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against Mutant IDH1

| Mutant IDH1 Protein | IC50 (nM) |

| R132H | 8 - 116 |

| R132L | 8 - 116 |

| R132S | 8 - 116 |

| R132G | 8 - 116 |

| R132C | 8 - 116 |

| Wild-Type IDH1 | 22,400 |

Data sourced from FDA review documents and preclinical studies.[4][5] The IC50 values represent the concentration of this compound required to inhibit 50% of the mutant IDH1 enzyme activity. The high IC50 for wild-type IDH1 demonstrates the selectivity of the drug.[4]

Table 2: Clinical Efficacy of this compound in Reducing 2-HG Levels

| Patient Population | Dosage | Mean Reduction in Plasma 2-HG | Timepoint |

| Relapsed/Refractory AML with IDH1 mutation | 150 mg twice daily | 59.1% | By the end of the first cycle |

| Relapsed/Refractory AML with IDH1 mutation | 150 mg twice daily | >90% | Sustained over time |

Data from clinical trial results.[1][5][6] The reduction in 2-HG levels was maintained throughout the treatment period.[1]

Experimental Protocols

In Vitro IDH1 Enzyme Activity Assay

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound on mutant IDH1 enzymes.

dot

Caption: Workflow for in vitro IDH1 enzyme activity assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Typically contains Tris-HCl, NaCl, MgCl₂, and a reducing agent like DTT.

-

Enzyme: Purified recombinant mutant IDH1 protein (e.g., R132H).

-

Substrates: α-ketoglutarate (α-KG) and NADPH.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Assay Procedure:

-

The assay is typically performed in a 384-well plate format.[7]

-

A solution of the mutant IDH1 enzyme is pre-incubated with varying concentrations of this compound.[7]

-

The enzymatic reaction is initiated by the addition of α-KG and NADPH.[7]

-

The reaction progress is monitored by measuring the decrease in NADPH concentration, which can be detected by changes in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.[8]

-

-

Data Analysis:

-

The rate of NADPH consumption is calculated for each this compound concentration.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Measurement of 2-Hydroxyglutarate in Patient Samples

This protocol describes a common method for quantifying 2-HG levels in biological samples using liquid chromatography-mass spectrometry (LC-MS).

dot

Caption: Workflow for 2-HG measurement by LC-MS.

Methodology:

-

Sample Collection and Preparation:

-

Patient samples (e.g., plasma, serum, urine) are collected and stored under appropriate conditions.[9]

-

Proteins are precipitated from the samples using a solvent like methanol or acetonitrile.

-

The supernatant containing the metabolites is collected.

-

For some methods, a derivatization step may be included to improve the chromatographic separation and detection of 2-HG enantiomers.[10]

-

-

LC-MS Analysis:

-

The prepared sample is injected into a liquid chromatography system.

-

The metabolites are separated on a chromatographic column.

-

The eluent is introduced into a mass spectrometer for detection and quantification.

-

The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to selectively detect and quantify 2-HG.

-

-

Data Analysis:

-

A calibration curve is generated using standards of known 2-HG concentrations.

-

The concentration of 2-HG in the patient samples is determined by comparing their signal to the calibration curve.[11]

-

Conclusion

This compound is a targeted therapy that effectively inhibits mutant IDH1, leading to a significant and sustained reduction in the oncometabolite 2-HG.[1][2] This mechanism of action restores normal cellular differentiation, providing a therapeutic benefit for patients with IDH1-mutated cancers.[3] The quantitative data from in vitro and clinical studies demonstrate the potency and selectivity of this compound. The experimental protocols outlined in this guide provide a framework for the continued investigation of mIDH1 inhibitors and their impact on 2-HG production.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Looking Beyond the Surface: this compound and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA Approval Summary: this compound for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

Preclinical Evidence for Olutasidenib in IDH1-Mutated Cancers: A Technical Guide

1.0 Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a recurring feature in several cancers, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma.[1][2][3] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and Jumonji-C domain-containing histone demethylases, leading to widespread epigenetic dysregulation characterized by DNA and histone hypermethylation.[1][5][6] This altered epigenetic landscape ultimately results in a block of cellular differentiation, a key driver of oncogenesis in these malignancies.[1][5][7]

Olutasidenib (formerly FT-2102) is a potent, selective, orally bioavailable, and brain-penetrant small-molecule inhibitor of mutant IDH1 (mIDH1).[8][9][10] It was developed to specifically target the mutated enzyme, reduce 2-HG levels, and thereby restore normal cellular differentiation.[9][11] This technical guide summarizes the key preclinical evidence for this compound, detailing its mechanism of action, efficacy in various models, and the experimental protocols used to generate this evidence.

2.0 Mechanism of Action

This compound's therapeutic effect is rooted in its ability to selectively inhibit the mutated IDH1 enzyme, leading to a cascade of downstream effects that reverse the oncogenic state.

2.1 Selective Inhibition of Mutant IDH1 and 2-HG Production Preclinical studies have demonstrated that this compound is a highly potent and selective inhibitor of various IDH1 mutations, including R132H, R132C, R132L, R132S, and R132G.[4][7] It displays minimal activity against wild-type IDH1 and has no inhibitory activity against mutated IDH2 proteins.[4][7] In IDH1-mutant leukemia and glioma cell lines, treatment with this compound led to a greater than 90% reduction in 2-HG levels.[11] This on-target activity was confirmed in vivo, where this compound administration reduced intratumoral 2-HG concentrations in xenograft mouse models.[11]

2.2 Reversal of Epigenetic Dysregulation and Induction of Differentiation The primary oncogenic effect of mIDH1 is the 2-HG-mediated block in cellular differentiation.[1][5] By reducing 2-HG levels, this compound restores the activity of α-KG-dependent enzymes. This leads to the reversal of aberrant DNA and histone hypermethylation, key epigenetic marks that maintain the differentiation block.[1][5][6] In preclinical models, this mechanism was validated by the observation that this compound treatment of primary human IDH1-mutant AML cells induced their differentiation into mature granulocytic and monocytic cells.[7][12]

References

- 1. This compound: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Preclinical Evaluation of 18F-Labeled this compound Derivatives for Non-Invasive Detection of Mutated Isocitrate Dehydrogenase 1 (mIDH1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a novel mutant IDH1 inhibitor for the treatment of relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FDA Approval Summary: this compound for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medkoo.com [medkoo.com]

- 12. ashpublications.org [ashpublications.org]

Olutasidenib's Impact on Epigenetic Regulation in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olutasidenib (formerly FT-2102) is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in the pathogenesis of several cancers, including acute myeloid leukemia (AML).[1][2] Mutations in IDH1 confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] Elevated levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including TET DNA hydroxylases and Jumonji domain-containing histone demethylases (KDMs).[1][3] This inhibition results in widespread epigenetic dysregulation, characterized by DNA hypermethylation and aberrant histone methylation, which ultimately blocks cellular differentiation and promotes oncogenesis.[1][3] this compound acts by specifically targeting the mutated IDH1 enzyme, thereby reducing 2-HG levels and restoring normal epigenetic landscapes, leading to the induction of cellular differentiation.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on epigenetic regulation, relevant clinical and preclinical data, and detailed experimental protocols for studying its effects.

Core Mechanism of Action: Reversing Oncometabolite-Driven Epigenetic Dysregulation

The central mechanism of this compound's therapeutic effect lies in its ability to reverse the epigenetic alterations induced by the oncometabolite 2-HG.

The Role of Mutant IDH1 and 2-Hydroxyglutarate (2-HG)

In normal cellular metabolism, the wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, specific mutations in the IDH1 gene, commonly found in certain cancers, alter the enzyme's function, enabling it to convert α-KG to 2-HG.[3] This accumulation of 2-HG is a key driver of tumorigenesis.

Epigenetic Dysregulation by 2-HG

2-HG is a structural analog of α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases.[1] This family of enzymes includes:

-

TET (Ten-Eleven Translocation) enzymes (TET1, TET2, TET3): These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation.[5] Inhibition of TET enzymes by 2-HG leads to the accumulation of 5mC, resulting in DNA hypermethylation, particularly at CpG islands, and the silencing of tumor suppressor genes.[6][7]

-

Jumonji C (JmjC) domain-containing histone demethylases (KDMs): These enzymes remove methyl groups from histone proteins, playing a crucial role in regulating gene expression.[8] Inhibition of KDMs by 2-HG leads to the accumulation of repressive histone marks, such as H3K9me3 and H3K27me3, further contributing to a block in cellular differentiation.[9]

This compound's Intervention

This compound is a selective inhibitor of the mutated IDH1 enzyme.[1] By binding to and inhibiting the mutant protein, this compound blocks the production of 2-HG.[4] The subsequent reduction in intracellular 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases. This restoration of TET and KDM activity allows for the demethylation of DNA and histones, leading to a more normal epigenetic state and the induction of cellular differentiation in tumor cells.[4][10]

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway of this compound's Epigenetic Impact

Caption: Mechanism of this compound in reversing epigenetic dysregulation.

Experimental Workflow for Assessing this compound's Epigenetic Effects

Caption: Workflow for studying this compound's epigenetic impact.

Quantitative Data Presentation

In Vitro Inhibitory Activity of this compound

| Mutant IDH1 Protein | IC50 (nM) | Reference |

| R132H | 8 - 24 | [1][3] |

| R132C | 125 | [1] |

| R132L | 8 - 116 | [3] |

| R132S | 8 - 116 | [3] |

| R132G | 8 - 116 | [3] |

| Wild-Type IDH1 | 22,400 | [11] |

Clinical Efficacy of this compound in Relapsed/Refractory AML (Phase 2 Study NCT02719574)

| Clinical Endpoint | Value | Reference |

| Response Rates | ||

| Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | 35% | [2][3] |

| Overall Response Rate (ORR) | 48% | [1] |

| Duration of Response | ||

| Median Duration of CR+CRh | 25.9 months | [2] |

| Median Overall Survival (OS) | 11.6 months | [1] |

| Pharmacodynamic Effects | ||

| Median Reduction in 2-HG Levels (after 2 cycles) | 82% | [2] |

| Transfusion Independence | ||

| Patients Achieving Transfusion Independence | 34% | [3] |

Detailed Experimental Protocols

Measurement of 2-Hydroxyglutarate (2-HG) by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methodologies for quantifying 2-HG in biological samples.

1. Sample Preparation:

- For cell culture experiments, collect cell pellets and culture media. For clinical samples, use plasma or serum.

- Perform protein precipitation by adding a cold solvent (e.g., 80% methanol) containing a stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG).

- Vortex and incubate at -20°C to facilitate protein precipitation.

- Centrifuge at high speed to pellet the precipitated proteins.

- Collect the supernatant for analysis.

2. Liquid Chromatography (LC):

- Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation.

- Use a mobile phase gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

- Inject the prepared sample extract onto the LC system.

3. Mass Spectrometry (MS):

- Couple the LC system to a triple quadrupole mass spectrometer operating in negative ion mode.

- Use selected reaction monitoring (SRM) to detect and quantify 2-HG and the internal standard based on their specific precursor-to-product ion transitions.

- Generate a standard curve using known concentrations of 2-HG to quantify the levels in the samples.

Analysis of Global DNA Methylation by Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq)

This protocol provides a general framework for MeDIP-seq analysis.

1. Genomic DNA Extraction and Fragmentation:

- Isolate high-quality genomic DNA from this compound-treated and control cells.

- Fragment the DNA to a size range of 200-800 bp using sonication. Verify fragment size by agarose gel electrophoresis.

2. Immunoprecipitation of Methylated DNA:

- Denature the fragmented DNA by heating.

- Incubate the single-stranded DNA with a monoclonal antibody specific for 5-methylcytosine (5mC).

- Capture the antibody-DNA complexes using protein A/G magnetic beads.

- Wash the beads extensively to remove non-specifically bound DNA.

3. Elution and DNA Purification:

- Elute the methylated DNA from the antibody-bead complexes.

- Purify the eluted DNA using standard phenol-chloroform extraction and ethanol precipitation or a column-based method.

4. Library Preparation and Sequencing:

- Prepare a sequencing library from the immunoprecipitated DNA and an input control (fragmented genomic DNA that has not been immunoprecipitated).

- Perform high-throughput sequencing on a platform such as Illumina.

5. Data Analysis:

- Align the sequencing reads to a reference genome.

- Identify regions enriched for methylated DNA (peaks) in the MeDIP samples relative to the input control.

- Perform differential methylation analysis between this compound-treated and control samples to identify differentially methylated regions (DMRs).

Analysis of Histone Methylation by Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol outlines the general steps for performing ChIP-seq for histone modifications like H3K9me3 and H3K27me3.

1. Chromatin Preparation:

- Cross-link proteins to DNA in live cells using formaldehyde.

- Lyse the cells and isolate the nuclei.

- Sonically shear the chromatin to an average size of 200-500 bp.

2. Immunoprecipitation:

- Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K9me3 or anti-H3K27me3).

- Capture the antibody-chromatin complexes with protein A/G magnetic beads.

- Wash the beads to remove non-specific binding.

3. Elution and Reverse Cross-linking:

- Elute the chromatin from the beads.

- Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.

- Treat with RNase A and Proteinase K to remove RNA and protein.

4. DNA Purification and Library Preparation:

- Purify the immunoprecipitated DNA.

- Prepare a sequencing library from the ChIP DNA and an input control.

5. Sequencing and Data Analysis:

- Perform high-throughput sequencing.

- Align reads to the reference genome.

- Identify regions of histone modification enrichment (peaks).

- Perform differential binding analysis to compare histone modification patterns between this compound-treated and control cells.

Conclusion

This compound represents a significant advancement in the targeted therapy of IDH1-mutant cancers. Its ability to selectively inhibit the production of the oncometabolite 2-HG and thereby reverse the associated epigenetic dysregulation provides a clear mechanism for its therapeutic efficacy. The restoration of normal cellular differentiation through the demethylation of DNA and histones underscores the critical role of epigenetics in cancer and the potential for epigenetic-targeted therapies. Further research focusing on the detailed quantitative changes in the epigenome following this compound treatment will continue to enhance our understanding of its mechanism and may reveal biomarkers for predicting response and resistance.

References

- 1. This compound: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel mutant IDH1 inhibitor for the treatment of relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FDA Approval Summary: this compound for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (FT-2102) in patients with relapsed or refractory IDH1-mutant glioma: A multicenter, open-label, phase Ib/II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cell Type–Specific 5hmC Landscape and Dynamics of Healthy Human Hematopoiesis and TET2-Mutant Preleukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor suppressive miR-148a is silenced by CpG island hypermethylation in IDH1 mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Global analysis of H3K4me3 and H3K27me3 profiles in glioblastoma stem cells and identification of SLC17A7 as a bivalent tumor suppressor gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recruitment and Biological Consequences of Histone Modification of H3K27me3 and H3K9me3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

- 11. researchgate.net [researchgate.net]

The Pharmacological Profile of Olutasidenib: A Selective Inhibitor of Mutant Isocitrate Dehydrogenase-1 (IDH1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Olutasidenib (brand name Rezlidhia™) is a potent, selective, orally bioavailable small-molecule inhibitor of mutated isocitrate dehydrogenase-1 (mIDH1).[1] Approved by the U.S. Food and Drug Administration (FDA) on December 1, 2022, this compound is indicated for the treatment of adult patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) harboring a susceptible IDH1 mutation.[2] Mutations in the IDH1 gene represent a distinct molecular subtype of AML, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis by altering cellular differentiation.[3] this compound acts by specifically blocking the enzymatic activity of mIDH1, thereby reducing 2-HG levels and promoting the differentiation of myeloid cells.[1][4] This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, clinical efficacy, and safety, supported by detailed experimental methodologies and data presented for scientific evaluation.

Introduction

Recurrent mutations in the isocitrate dehydrogenase 1 (IDH1) gene are found in approximately 6% to 16% of patients with acute myeloid leukemia (AML).[3][5] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[6] The resulting accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in hematopoietic differentiation, a hallmark of AML.[7]

This compound, also known as FT-2102, was developed as a targeted therapy to selectively inhibit the activity of these mIDH1 enzymes.[8] Its approval offers a significant therapeutic option for patients with R/R AML with a susceptible IDH1 mutation, a population with historically poor prognoses.[9] This document synthesizes the core pharmacological data that characterizes this compound as a selective and effective targeted agent.

Mechanism of Action

The therapeutic effect of this compound is rooted in its specific inhibition of the altered function of mutated IDH1 enzymes.

-

Normal IDH1 Function: In healthy cells, the wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm.[7]

-

Mutant IDH1 Neomorphic Activity: Somatic point mutations in IDH1, most commonly at the R132 residue in the enzyme's active site, result in a "gain-of-function" or neomorphic activity.[6][10] This mutated enzyme preferentially converts α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[6]

-

Oncogenic Cascade of 2-HG: Elevated intracellular levels of 2-HG competitively inhibit α-KG-dependent enzymes, such as TET family DNA hydroxylases and histone demethylases. This leads to widespread hypermethylation of DNA and histones, altering the epigenetic landscape.[7] The consequence is a blockade of normal cellular differentiation, promoting the proliferation of undifferentiated leukemic blasts.[3]

-

This compound's Intervention: this compound is an allosteric inhibitor that specifically targets and binds to the mutated forms of the IDH1 enzyme.[7][9] This inhibition blocks the catalytic conversion of α-KG to 2-HG.[4] By drastically reducing 2-HG levels, this compound alleviates the inhibition of α-KG-dependent dioxygenases, thereby restoring normal histone and DNA methylation patterns. This epigenetic reset releases the block on hematopoietic differentiation, allowing leukemic blasts to mature into functional myeloid cells.[3][7]

Pharmacological Profile

Pharmacodynamics

This compound demonstrates potent and selective inhibition of various IDH1 mutations while showing minimal activity against wild-type IDH1 or mutated IDH2 proteins.[3] In vitro studies confirmed its activity against cell lines expressing IDH1 mutations R132H, R132L, R132S, R132G, and R132C, with IC50 values for 2-HG suppression ranging from 8 to 116 nmol/L.[3][5] In patients with AML and IDH1 mutations, treatment with this compound at the recommended dose resulted in a mean 59.1% reduction in plasma 2-HG concentrations by the end of the first cycle, an effect that was sustained throughout treatment.[3][5]

| Parameter | Value | Source |

| Target | Mutant Isocitrate Dehydrogenase-1 (mIDH1) | [4] |

| Inhibited Mutations | R132H, R132L, R132S, R132G, R132C | [3][10] |

| Selectivity | Little to no inhibitory activity against wild-type IDH1 or mutated IDH2 | [3][10] |

| IC50 (2-HG Suppression) | 8 - 116 nmol/L in mIDH1-expressing cell lines | [3] |

| Clinical 2-HG Reduction | 59.1% mean reduction in plasma 2-HG by Cycle 2 | [3][6] |

Table 1: Summary of this compound Pharmacodynamic Properties.

Pharmacokinetics

This compound exhibits pharmacokinetic properties suitable for oral administration. The recommended dosage is 150 mg administered orally twice daily.[3]

| Parameter | Description | Source |

| Absorption | Median Tmax: ~4 hours. A high-fat meal increases Cmax by 191% and AUC by 83%. | [6][10] |

| Distribution | Apparent Volume of Distribution (Vd): 319 L. Plasma Protein Binding: ~93%. | [10] |

| Metabolism | Primarily metabolized by CYP3A4 (~90%), with minor contributions from CYP2C8, CYP2C9, CYP1A2, and CYP2C19. | [3][10][11] |

| Elimination | Mean Half-life (t1/2): ~67 hours. Excretion: ~75% in feces (35% unchanged) and ~17% in urine (1% unchanged). | [10][11] |

| Drug Interactions | Co-administration with strong CYP3A inducers (e.g., rifampin) should be avoided as it may reduce this compound efficacy. | [3] |

Table 2: Summary of this compound Pharmacokinetic Parameters.

Clinical Efficacy (Study 2102-HEM-101)

The approval of this compound was based on the results of the pivotal, open-label, single-arm, multicenter Phase 2 trial (NCT02719574).[2][12] The study enrolled adult patients with R/R AML and a susceptible IDH1 mutation.[2] The efficacy-evaluable population consisted of 147 patients treated with this compound 150 mg twice daily.[5][13]

| Efficacy Endpoint | Result (N=147) | Source |

| CR + CRh Rate | 35% (95% CI: 27-43%) | [5][12] |

| Complete Remission (CR) Rate | 32% | [12] |

| Median Time to CR/CRh | 1.9 months (range: 0.9 - 5.6) | [12] |

| Median Duration of CR/CRh | 25.9 months (95% CI: 13.5 - Not Reached) | [3][5] |

| Overall Response Rate (ORR) | 48% (95% CI: 40-56.7%) | [12][14] |

| Median Overall Survival (OS) | 11.6 months (95% CI: 8.9 - 15.5) | [12] |

| Transfusion Independence | 34% of patients dependent at baseline became transfusion independent. | [3][5] |

Table 3: Key Efficacy Results from the Pivotal Phase 2 Study of this compound in R/R AML.

Long-term, five-year follow-up data have further demonstrated the durable responses observed with this compound in this heavily pretreated patient population.[12][14]

Safety and Tolerability

This compound was generally well-tolerated, with a manageable side effect profile.[9] The most common adverse reactions are summarized below.

| Adverse Reaction (≥20%) | Incidence | Source |

| Nausea | 38-39% | [12] |

| Fatigue/Malaise | 23% | [12] |

| Arthralgia | Noted as common | [3][5] |

| Constipation | 26-27% | [12] |

| Leukocytosis | 25% | [12] |

| Dyspnea | Noted as common | [3][5] |

| Pyrexia (Fever) | 24% | [12] |

| Rash | Noted as common | [3][5] |

| Mucositis | Noted as common | [3][5] |

| Diarrhea | 20-21% | [12] |

| Transaminitis (ALT/AST Increase) | Noted as common | [3][5] |

Table 4: Most Common Adverse Reactions with this compound.

Key Warnings and Precautions

-

Differentiation Syndrome: A serious and potentially fatal complication associated with IDH inhibitors is differentiation syndrome.[4][15] It is characterized by symptoms such as fever, dyspnea, pulmonary infiltrates, pleuropericardial effusion, renal impairment, and rapid weight gain, with or without leukocytosis.[4] If suspected, this compound should be withheld and systemic corticosteroids initiated immediately.[4]

-

Hepatotoxicity: Liver function test abnormalities, including transaminitis and elevated bilirubin, can occur.[4][15] Liver function should be monitored at baseline, at least weekly for the first two months, every other week for the third month, and then monthly for the duration of therapy.[4]

Experimental Protocols and Methodologies

Detailed proprietary protocols are not publicly available; however, the methodologies can be described based on standard scientific principles.

In Vitro Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and various mutant IDH1 enzymes.

-

Methodology:

-

Enzyme Preparation: Recombinant human wild-type and mutant (e.g., R132H, R132C) IDH1 enzymes are expressed and purified.

-

Assay Reaction: The assay is typically performed in microplates. The reaction mixture contains the purified enzyme, its substrate isocitrate, the cofactor NADP+, and varying concentrations of this compound.

-

Detection: The enzymatic reaction produces NADPH, which can be detected by monitoring the increase in fluorescence or absorbance at a specific wavelength over time.

-

Data Analysis: The rate of NADPH production is measured for each inhibitor concentration. These rates are plotted against the log of the inhibitor concentration, and the data are fitted to a four-parameter logistic curve to calculate the IC50 value.

-

Cell-Based 2-HG Production Assay

-

Objective: To measure the ability of this compound to suppress the production of the oncometabolite 2-HG in cells engineered to express mutant IDH1.

-

Methodology:

-

Cell Culture: A suitable human cell line (e.g., U87MG glioblastoma) is stably transfected to express a specific IDH1 mutation (e.g., IDH1-R132H).

-

Treatment: The cells are seeded in culture plates and treated with a range of this compound concentrations for a defined period (e.g., 48-72 hours).

-

Metabolite Extraction: After treatment, the culture medium is collected, and intracellular metabolites are extracted from the cells using a solvent like methanol.

-

2-HG Quantification: The concentration of 2-HG in the cell extracts and medium is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The measured 2-HG levels are normalized to cell number or total protein content. The results are used to generate a dose-response curve and calculate the IC50 for 2-HG inhibition.

-

Clinical Trial Protocol (Study 2102-HEM-101 Synopsis)

-

Study Design: A Phase 2, open-label, single-arm, multicenter trial.[12]

-

Patient Population: Adult patients (≥18 years) with a diagnosis of AML with an IDH1 mutation that is relapsed after or refractory to prior therapies.[2][12]

-

Treatment: this compound administered orally at a dose of 150 mg twice daily in 28-day cycles until disease progression or unacceptable toxicity.[2][12]

-

Primary Endpoint: The rate of complete remission (CR) plus complete remission with partial hematologic recovery (CRh).[12]

-

Key Secondary Endpoints: Duration of response (DOR), overall survival (OS), rate of conversion from transfusion dependence to independence, and safety/tolerability.[5]

-

Assessments: Disease response was assessed by investigators according to the modified International Working Group (IWG) criteria for AML.[12] Safety was monitored through the collection of adverse events, laboratory tests, and physical examinations.

Conclusion

This compound is a highly selective and potent inhibitor of mutant IDH1, representing a significant advancement in targeted therapy for relapsed or refractory AML. Its mechanism of action directly counteracts the oncogenic effects of 2-HG, promoting myeloid differentiation and leading to durable clinical responses. The comprehensive pharmacological data, from preclinical characterization to pivotal clinical trial results, establishes this compound as a valuable and effective agent in the therapeutic arsenal against IDH1-mutated hematologic malignancies. Further studies are ongoing to explore its role in other IDH1-mutated cancers and in combination with other therapeutic agents.[8][16]

References

- 1. drugs.com [drugs.com]

- 2. fda.gov [fda.gov]

- 3. FDA Approval Summary: this compound for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound | C18H15ClN4O2 | CID 118955396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. ashpublications.org [ashpublications.org]

- 9. tandfonline.com [tandfonline.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. oncologynewscentral.com [oncologynewscentral.com]

- 12. This compound for mutated IDH1 acute myeloid leukemia: Final five-year results from the phase 2 pivotal cohort. - ASCO [asco.org]

- 13. FDA Approval Summary: this compound for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase 1 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. onclive.com [onclive.com]

- 15. This compound: a novel mutant IDH1 inhibitor for the treatment of relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Facebook [cancer.gov]

Olutasidenib's In Vitro Efficacy: A Deep Dive into Early-Stage Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies that established the foundational efficacy of Olutasidenib (formerly FT-2102), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The following sections detail the quantitative data from key experiments, the precise methodologies employed, and visual representations of the critical signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for professionals in the fields of oncology, drug discovery, and cancer biology.

Core Efficacy Data: Inhibition of Mutant IDH1 and Induction of Cellular Differentiation

This compound was designed to selectively target cancer cells harboring mutations in the IDH1 enzyme, a key player in cellular metabolism. In vitro studies were crucial in quantifying its potency and selectivity.

Quantitative Efficacy of this compound in In Vitro Models

The initial in vitro evaluation of this compound focused on its ability to inhibit the production of the oncometabolite 2-hydroxyglutarate (2-HG) by various mutant IDH1 enzymes and its impact on the differentiation of cancer cells.

| Parameter | IDH1 Mutation | Cell Line | IC50 (nM) | Reference |

| 2-HG Production Inhibition | R132H | Engineered Cell Lines | 8 - 116 | [1] |

| R132L | Engineered Cell Lines | 8 - 116 | [1] | |

| R132S | Engineered Cell Lines | 8 - 116 | [1] | |

| R132G | Engineered Cell Lines | 8 - 116 | [1] | |

| R132C | Engineered Cell Lines | 8 - 116 | [1] | |

| Enzymatic Inhibition | R132H | Purified Enzyme | 21.2 | [2] |

| R132C | Purified Enzyme | 114 | [2] | |

| Selectivity vs. Wild-Type | Wild-Type IDH1 | Purified Enzyme | >20,000 | [2] |

| Selectivity vs. IDH2 Mutants | Mutant IDH2 | Purified Enzyme | >20,000 | [2] |

| Cellular Effect | Mutant IDH1 | Primary Human AML Cells | Induction of Granulocytic/Monocytic Differentiation | [1] |

Experimental Protocols: A Methodological Blueprint

The following sections provide detailed methodologies for the key in vitro experiments that were pivotal in the early assessment of this compound's efficacy.

Mutant IDH1 Enzymatic Assay

This assay was designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified mutant IDH1 proteins.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various IDH1 mutants.

Materials:

-

Purified recombinant human IDH1 (R132H, R132C, etc.) and wild-type IDH1 enzymes.

-

α-ketoglutarate (α-KG)

-

NADPH

-

Assay Buffer (e.g., 20 mM Tris, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

-

Diaphorase

-

Resazurin

-

This compound (dissolved in DMSO)

-

384-well plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the this compound dilutions to the appropriate wells.

-

Add the purified mutant IDH1 enzyme solution to each well.

-

Initiate the reaction by adding a substrate solution containing α-KG and NADPH.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the consumption of NADPH. This can be done directly by measuring the decrease in absorbance at 340 nm or through a coupled reaction.

-

For the coupled reaction, add a solution containing diaphorase and resazurin to the wells.

-

Incubate for a short period (e.g., 10 minutes) to allow the conversion of resazurin to the fluorescent resorufin.

-

Measure the fluorescence with an appropriate plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.